molecular formula C15H24N2O3S B14919724 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine

1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B14919724
M. Wt: 312.4 g/mol
InChI Key: YFYVFLLJKAPOFC-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxybenzyl group attached to a piperazine ring, which is further substituted with a propylsulfonyl group. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 1-(3-methoxybenzyl)piperazine with a propylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(3-hydroxybenzyl)-4-(propylsulfonyl)piperazine.

    Reduction: Formation of 1-(3-methoxybenzyl)-4-(propylthio)piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The methoxybenzyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The propylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    1-(3-Methoxybenzyl)piperazine: Lacks the propylsulfonyl group, making it less soluble and stable.

    4-(Propylsulfonyl)piperazine: Lacks the methoxybenzyl group, reducing its potential for aromatic interactions.

    1-Benzyl-4-(propylsulfonyl)piperazine: Similar structure but lacks the methoxy group, affecting its reactivity.

Uniqueness: 1-(3-Methoxybenzyl)-4-(propylsulfonyl)piperazine is unique due to the combination of the methoxybenzyl and propylsulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its solubility, stability, and potential for interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C15H24N2O3S/c1-3-11-21(18,19)17-9-7-16(8-10-17)13-14-5-4-6-15(12-14)20-2/h4-6,12H,3,7-11,13H2,1-2H3

InChI Key

YFYVFLLJKAPOFC-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC

Origin of Product

United States

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